Ranolazine is a novel antianginal medication that has shown promise in the treatment of various cardiovascular conditions, particularly chronic stable angina pectoris. It operates through a unique mechanism of action that does not significantly affect heart rate or blood pressure, distinguishing it from traditional antianginal agents. The drug has been the subject of numerous studies aiming to elucidate its therapeutic effects, mechanisms, and potential applications in both cardiac and non-cardiac fields.
Ranolazine has been primarily studied for its cardiovascular benefits. It has demonstrated efficacy in increasing exercise tolerance and reducing angina episodes in patients with stable ischemic heart disease1. The drug also shows potential in the treatment of arrhythmias, as it can suppress early afterdepolarizations (EADs) and reduce the risk of torsades de pointes (TdP), particularly in long QT syndromes24. Furthermore, ranolazine can protect against ischemia-reperfusion injury by reducing calcium overload and oxidative stress, preserving mitochondrial integrity, and delaying the opening of the mitochondrial permeability transition pore5.
Beyond its cardiovascular effects, ranolazine has been investigated for its impact on the central nervous system. Studies suggest that it may act as a neuroprotective agent by promoting astrocyte viability, inhibiting inflammatory responses, and inducing anti-inflammatory and antioxidant agents6. Ranolazine's ability to modulate neuronal and astrocyte functions hints at potential applications in the treatment of pain, epileptic disorders, and possibly other neurodegenerative conditions6.
Ranolazine has also been shown to have a permissive effect on insulin actions in astrocytes, suggesting a possible role in metabolic regulation. It can enhance the effects of insulin on signaling pathways related to anti-inflammatory and antioxidant responses, which may contribute to its observed anti-diabetic effects8.
Clinical trials have consistently demonstrated ranolazine's efficacy in reducing angina frequency and nitroglycerin consumption, prolonging exercise duration, and delaying the onset of ischemia and angina in patients with chronic stable coronary artery disease. These benefits are achieved without substantial effects on blood pressure and heart rate, making ranolazine a safe addition to multidrug regimens for managing chronic stable angina910.
(R)-ranolazine is classified as a piperazine derivative and belongs to the class of drugs known as metabolic modifiers. It was first developed by the pharmaceutical company CV Therapeutics and received approval from the U.S. Food and Drug Administration in 2006. The compound is marketed under the brand name Ranexa.
The synthesis of (R)-ranolazine involves several key steps, primarily focusing on the condensation of specific precursors. Two notable methods are:
(R)-ranolazine has a complex molecular structure characterized by its piperazine ring and various substituents that contribute to its pharmacological properties. The chemical formula for (R)-ranolazine is CHNO, and its molecular weight is approximately 413.54 g/mol.
Key Structural Features:
(R)-ranolazine undergoes various chemical reactions during its synthesis, primarily focusing on nucleophilic substitutions and condensation reactions. Key reactions include:
(R)-ranolazine exerts its effects primarily by inhibiting the late sodium current in cardiac myocytes, which reduces intracellular sodium levels and subsequently decreases calcium overload during ischemic conditions. This mechanism leads to improved myocardial efficiency and reduced angina symptoms without significantly affecting heart rate or blood pressure.
Key Mechanistic Insights:
(R)-ranolazine exhibits several important physical and chemical properties:
These properties influence its formulation into various dosage forms for therapeutic use.
(R)-ranolazine is primarily utilized in clinical settings for managing chronic angina pectoris. Its unique mechanism allows it to be used in combination with other antianginal medications for enhanced efficacy. Additionally, ongoing research explores its potential applications in treating other cardiovascular conditions due to its metabolic effects on cardiac tissue.
Research Directions:
(R)-Ranolazine (CHEBI:87696) is the dextrorotatory enantiomer of ranolazine, a piperazine derivative used for chronic angina management. The compound features a single chiral center at the carbon bearing the hydroxy group within its 2-hydroxy-3-(2-methoxyphenoxy)propyl chain. This stereogenic center dictates its three-dimensional conformation and biological interactions. The (R)-enantiomer exhibits distinct binding affinities for ion channels compared to its (S)-counterpart, particularly regarding late sodium current (INa,late) inhibition—a critical anti-ischemic mechanism. Enantiomeric separation is typically achieved via chiral chromatography or asymmetric synthesis, ensuring pharmacological evaluation of the pure enantiomer [9] [10].
Table 1: Enantiomeric Comparison of Ranolazine
Property | (R)-Ranolazine | (S)-Ranolazine |
---|---|---|
Absolute Configuration | R | S |
Ion Channel Selectivity | Higher INa,late blockade | Reduced INa,late affinity |
Metabolic Stability | CYP3A4-mediated oxidation | Similar pathway |
Biological Activity | Potent anti-ischemic | Moderately active |
The molecular formula of (R)-ranolazine is C₂₄H₃₃N₃O₄ (molecular weight: 427.54 g/mol). Its structure integrates three key moieties:
Physicochemical properties include:
The compound’s solid-state behavior is characterized by polymorphism, with Form I identified as the thermodynamically stable crystalline structure under standard synthetic conditions [2].
Synthetic routes to (R)-ranolazine emphasize enantioselectivity and yield optimization:
Key Route 1: Chiral Resolution of RacemateRacemic ranolazine is synthesized via a three-step sequence:
Key Route 2: Asymmetric SynthesisAn enantioselective approach employs chiral catalysts during the epoxide-opening step to favor (R)-configuration. Optimization strategies include:
Table 2: Synthesis Optimization Parameters
Parameter | Standard Approach | Optimized Approach | Yield Impact |
---|---|---|---|
Piperazine Protection | None | N-BOC protection | ↑ ~50% |
Solvent | Dichloromethane | Toluene/isopropanol | ↑ ~15% |
Reaction Time | 12 hours | 3–4 hours | ↑ 20% |
Purification | Column chromatography | Crystallization (HCl salt) | ↑ Purity 5–10% |
The anti-ischemic efficacy of (R)-ranolazine stems from targeted molecular interactions validated through SAR studies:
Critical Pharmacophoric Elements:
Mechanistic SAR Insights:
Table 3: Key Molecular Targets of (R)-Ranolazine
Target | IC₅₀ (μM) | Biological Consequence | Structural Requirement |
---|---|---|---|
Late INa (Nav1.5) | 5.9 | Reduced Na⁺/Ca²⁺ overload | (R)-hydroxypropyl configuration |
hERG/Kv11.1 (IKr) | 11.5 | Action potential prolongation | Free piperazine nitrogens |
LC-KAT | ~10 | Enhanced glucose oxidation | 2-Methoxyphenoxy group |
L-Type Ca²⁺ Channels | 50 | Reduced contractility | Lipophilic aniline domain |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7